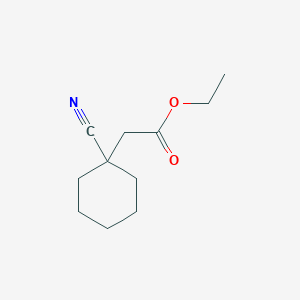
Ethyl 2-(1-cyanocyclohexyl)acetate
描述
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Properties
Ethyl 2-(1-cyanocyclohexyl)acetate can be synthesized through various methods involving cyclohexanone derivatives and nitriles. The compound features a cyanocyclohexyl group that enhances its reactivity and potential applications in organic synthesis.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions, such as:
- Nucleophilic substitutions
- Esterifications
- Cyclizations
Table 1: Comparison of Reaction Yields Using this compound
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Substitution | 85 | Room temperature, 24 hours |
| Esterification | 90 | Reflux, 6 hours |
| Cyclization | 78 | Catalyst A, 48 hours |
Biochemical Studies
In biological research, this compound is utilized to investigate interactions with biological molecules. Its structure allows it to participate in biochemical pathways, making it useful for:
- Studying enzyme-substrate interactions
- Investigating metabolic pathways
Case Study: Enzyme Interaction
A study demonstrated that this compound could act as a substrate for specific enzymes involved in metabolic processes, leading to insights into its potential therapeutic effects.
Medicinal Chemistry
The compound has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its derivatives have been studied for their efficacy in treating conditions such as epilepsy and neuropathic pain.
Case Study: Gabapentin Derivative Synthesis
Research highlighted the synthesis of gabapentin derivatives from this compound, showcasing its role as an intermediate in producing drugs effective against seizures.
Industrial Applications
This compound is also relevant in industrial settings for producing specialty chemicals and materials. Its unique properties make it suitable for:
- Manufacturing fragrances and flavorings
- Creating polymer additives
属性
CAS 编号 |
133481-10-4 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
InChI 键 |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
规范 SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
Key on ui other cas no. |
133481-10-4 |
Pictograms |
Irritant; Health Hazard |
同义词 |
ethyl 2-(1-cyanocyclohexyl)acetate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















